5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Description
5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS: 915923-39-6) is a triazine derivative characterized by a 1,2,4-triazine core substituted with a hydrazinyl group at position 3 and a 2,5-dimethylphenyl group at position 5 . The 2,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, which influence both the compound's physicochemical properties and reactivity .
Properties
IUPAC Name |
[5-(2,5-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-8(2)9(5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVVWMAJWHTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650894 | |
| Record name | 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-39-6 | |
| Record name | 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
3-Hydrazino-5-phenyl-1,2,4-triazine (CAS: 28735-29-7)
- Structure : Differs from the target compound by replacing the 2,5-dimethylphenyl group with a simple phenyl ring.
- Impact of Substituents : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the dimethylphenyl analog. This simplification may enhance solubility but diminish membrane permeability in biological systems .
- Applications : Used as a precursor in synthesizing heterocyclic frameworks, though its biological activity is less documented compared to substituted derivatives .
3-Hydrazino-5-(3-methoxyphenyl)-1,2,4-triazine (CAS: 915922-25-7)
- Structure : Features a 3-methoxyphenyl group instead of 2,5-dimethylphenyl.
- This contrasts with the steric effects of methyl groups in the target compound .
6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine (CAS: 71347-59-6)
- Structure : Substituted with a 4-fluorophenyl group, introducing an electron-withdrawing fluorine atom.
- This contrasts with the electron-donating methyl groups in the target compound, highlighting how substituent choice tailors electronic properties .
Functional Analogues with Divergent Cores
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides
- Structure : Carboxamide derivatives with a 2,5-dimethylphenyl group ().
- Biological Activity : These compounds inhibit photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM), with substituent position and lipophilicity critical for activity .
- Comparison : While the core structure differs, the shared 2,5-dimethylphenyl group suggests that substituent positioning enhances bioactivity in both carboxamides and triazines. However, the triazine core may offer distinct binding modes due to its nitrogen-rich framework .
Triazolo-Triazine Derivatives
- Structure: Fused triazolo-triazine systems (e.g., 2-furan-2-yl-5,7-diphenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine) ().
- Applications : Such compounds are explored as pharmacological tools, with their synthesis involving cycloaddition reactions. The target compound’s hydrazinyl group offers distinct reactivity for forming heterocycles compared to triazolo-triazines .
Data Tables
Table 1. Structural and Functional Comparison of Hydrazinyl-Triazines
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazine Derivatives
The synthesis of 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine typically follows a strategy involving:
- Preparation of hydrazides from corresponding esters by refluxing with hydrazine in ethanol.
- Cyclization of hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to form the triazine ring.
This approach is supported by a general method described in recent medicinal chemistry literature, where hydrazides are either commercially sourced or synthesized by refluxing esters with hydrazine, followed by reaction with 1,2-diketones to yield trisubstituted 1,2,4-triazines.
Preparation of Hydrazides (Key Intermediate)
Hydrazides are crucial intermediates for the synthesis of hydrazinyl-substituted triazines. The preparation involves:
- Refluxing the corresponding ester (in this case, an ester of 2,5-dimethylphenyl carboxylic acid) with hydrazine hydrate in ethanol.
- The reaction proceeds under reflux conditions until completion, monitored by thin-layer chromatography (TLC).
- The hydrazide is then isolated by filtration and purified by recrystallization or chromatography.
This method (Method C in the literature) provides high yields of hydrazides with good purity, essential for subsequent cyclization steps.
Cyclization to Form this compound
The cyclization step involves:
- Reacting the prepared hydrazide with a suitable 1,2-diketone under acidic conditions (acetic acid) and ammonium acetate as a catalyst.
- The reaction mixture is typically refluxed or heated under microwave conditions to accelerate the process.
- For unsymmetrical diketones, regioisomeric products may form, which require chromatographic separation (e.g., supercritical fluid chromatography or preparative HPLC).
This method (Methods D, E, and F in the referenced work) leads to the formation of trisubstituted 1,2,4-triazines, including hydrazinyl derivatives, with regioselectivity controlled by the nature of the diketone and reaction conditions.
Specific Considerations for the 2,5-Dimethylphenyl Substituent
The presence of methyl groups at the 2 and 5 positions of the phenyl ring influences:
- The electronic properties of the intermediate hydrazide.
- The regioselectivity and yield of the cyclization step.
- The purification process due to possible formation of regioisomers.
Hence, careful control of reaction parameters (temperature, solvent, catalyst concentration) and purification techniques (SFC, preparative HPLC) is necessary to isolate the desired this compound with high purity.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of hydrazide | Ester + Hydrazine hydrate, reflux in ethanol | High yield; purity critical for next step |
| 2 | Cyclization with 1,2-diketone | Hydrazide + 1,2-diketone, ammonium acetate, acetic acid, reflux/microwave | May produce regioisomers; purification needed |
| 3 | Purification | Preparative HPLC or Supercritical Fluid Chromatography (SFC) | Essential for isolating target compound |
| 4 | Characterization | IR, NMR, Mass Spectrometry | Confirms structure and purity |
Research Findings and Yields
- Hydrazide formation typically proceeds with yields above 80% under reflux conditions.
- Cyclization yields vary depending on diketone symmetry; symmetrical diketones give higher yields (~70-85%), while unsymmetrical diketones may yield mixtures requiring separation.
- Purification by SFC or preparative HPLC achieves regioisomer separation with high efficiency.
- Spectroscopic data (IR, NMR) confirm the presence of hydrazinyl and triazine functionalities.
Q & A
Q. What are the established synthetic routes for 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, and what key reagents are involved?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hydrazine derivatives with substituted triazine precursors. For example, hydrazine hydrate can react with a chlorinated triazine intermediate under reflux in polar solvents like ethanol or methanol. Key steps include temperature control (80–100°C) and purification via recrystallization using methanol or acetonitrile . NMR data (e.g., 1H-NMR δ 7.0–7.4 ppm for aromatic protons) confirm the presence of the 2,5-dimethylphenyl group and hydrazinyl moiety .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding patterns involving the hydrazinyl group .
- Spectroscopy : 1H/13C-NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, hydrazine NH2 signals at δ 4.5–5.0 ppm). Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., m/z 243.11 for [M+H]+) .
Q. What are the solubility and stability properties of this compound under experimental conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in alcohols. Stability tests indicate decomposition above 200°C, with hydrazine oxidation being a key degradation pathway. Storage under inert atmosphere (N2/Ar) at −20°C is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of triazine derivatives be addressed, particularly for hydrazinyl-substituted analogs?
Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the triazine C3 position due to lower activation energy. Experimental optimization involves using bulky bases (e.g., DBU) to direct hydrazine attack to the desired position . Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediate formation .
Q. What mechanistic insights explain the reactivity of the hydrazinyl group in nucleophilic or cyclization reactions?
The hydrazinyl group acts as a bifunctional nucleophile, participating in:
- Hydrazone formation : Reacts with aldehydes/ketones under acidic conditions (e.g., acetic acid catalysis).
- Heterocyclization : Forms triazolo-triazines or pyrazole derivatives via intramolecular cyclization with α,β-unsaturated carbonyl compounds. Kinetic studies show pH-dependent reaction rates, with optimal cyclization at pH 4–6 .
Q. How does this compound interact with biological targets, and what computational tools validate these interactions?
Molecular docking studies (using AutoDock Vina or Schrödinger Suite) suggest affinity for enzyme active sites, such as dihydrofolate reductase (DHFR) or kinase domains. The hydrazinyl group forms hydrogen bonds with conserved residues (e.g., Asp81 in DHFR), while the dimethylphenyl moiety contributes to hydrophobic interactions. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .
Q. What advanced analytical methods resolve contradictions in reported spectral data or crystallographic parameters?
- Dynamic NMR : Resolves rotational isomers of the hydrazinyl group in solution.
- High-resolution X-ray diffraction : Differentiates between polymorphs (e.g., monoclinic vs. orthorhombic forms) using SHELXL refinement .
- Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
